PT-262

ROCK Inhibition Cytoskeleton Remodeling Lung Carcinoma

PT-262 (7‑chloro‑6‑piperidin‑1‑ylquinoline‑5,8‑dione) is a potent ROCK inhibitor (IC50 ≈5 µM) that induces p53‑independent apoptosis. Unlike generic quinoline‑5,8‑diones, PT-262's piperidinyl substitution confers unique ROCK selectivity over CDC25B2, making it essential for cytoskeletal dynamics studies. Choose PT-262 for reproducible ROCK‑pathway research.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 86811-36-1
Cat. No. B1678310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT-262
CAS86811-36-1
SynonymsPT-262;  PT 262;  PT262; 
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
InChIInChI=1S/C14H13ClN2O2/c15-10-12(17-7-2-1-3-8-17)13(18)9-5-4-6-16-11(9)14(10)19/h4-6H,1-3,7-8H2
InChIKeyXBHXHCMFAUSIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PT-262 (7-Chloro-6-piperidin-1-ylquinoline-5,8-dione): A Novel Quinoline-5,8-dione ROCK Inhibitor and Anticancer Agent


7-Chloro-6-piperidin-1-ylquinoline-5,8-dione, also known as PT-262, is a synthetic quinoline-5,8-dione derivative with demonstrated antineoplastic and cytoskeleton-modulating activities [1]. This compound is derived from 6,7-dichloroquinoline-5,8-dione and has been characterized as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) with an IC50 of approximately 5 µM [2][3]. Unlike conventional quinoline-5,8-dione derivatives that often exhibit broad cytotoxicity, PT-262 demonstrates a dual mechanism of action involving ROCK inhibition and induction of apoptosis through a p53-independent pathway, making it a unique tool compound for studying cytoskeletal dynamics and cancer cell migration .

Substituting PT-262 (86811-36-1) with Generic Quinoline-5,8-dione Analogs: Why Structural Identity Determines Functional Specificity


Substituting PT-262 with a generic quinoline-5,8-dione analog, such as the parent 6,7-dichloroquinoline-5,8-dione, or an alternate regioisomer like NSC 663284, leads to fundamentally different biological outcomes due to distinct substitution patterns on the quinoline core. While 6,7-dichloroquinoline-5,8-dione primarily inhibits CDC25B2 with an IC50 of 4.6 µM , PT-262, which features a piperidinyl group at the 6-position and a chlorine atom at the 7-position, exhibits potent ROCK inhibition with an IC50 of 5 µM [1]. Furthermore, the regioisomer 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663285) is three-fold less active against Cdc25B2 than its 6-chloro-7-substituted counterpart [2]. These differences underscore the critical impact of the specific piperidinyl substitution and chlorine placement on target selectivity and potency, making PT-262 a non-substitutable tool for ROCK-related investigations. The data presented below quantify these critical differentiations.

Quantitative Differentiation of PT-262 (86811-36-1): Head-to-Head Comparisons with Closest Analogs and In-Class Candidates


PT-262 Outperforms Specific ROCK Inhibitors Y-27632 and H-1152 in ROCK Kinase Activity Inhibition

In a direct head-to-head comparison of ROCK kinase inhibition, PT-262 demonstrated superior efficacy relative to the well-established and specific ROCK inhibitors Y-27632 and H-1152. This study directly assessed the ability of these compounds to inhibit ROCK kinase activities [1].

ROCK Inhibition Cytoskeleton Remodeling Lung Carcinoma

PT-262's Cytoskeletal Effects Resemble Phallacidin But Without Direct Actin Binding, Distinguishing It from Paclitaxel and Colchicine

Comparative analysis of cell morphology following treatment with PT-262 and various cytoskeleton inhibitors revealed that PT-262's effects on cell elongation and actin polymerization were similar to those of phallacidin, a known actin stabilizer. Crucially, unlike phallacidin, PT-262 did not directly bind to actin filaments. In contrast, PT-262's morphological effects were distinct from those of paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer) [1].

Cytoskeleton Inhibition Actin Dynamics Cell Morphology

PT-262 Targets ROCK Kinase, Diverging from the CDC25B2 Inhibition Profile of Its Synthetic Precursor 6,7-Dichloroquinoline-5,8-dione

PT-262 is synthesized from 6,7-dichloroquinoline-5,8-dione [1]. However, the two compounds exhibit a marked divergence in their primary molecular targets. 6,7-Dichloroquinoline-5,8-dione is a known inhibitor of the dual-specificity phosphatase CDC25B2 with an IC50 of 4.6 µM . In contrast, PT-262 is characterized as a potent ROCK inhibitor with an IC50 of approximately 5 µM and does not exhibit prominent CDC25B2 inhibition in the literature [2].

Target Selectivity Quinoline-5,8-dione Derivatives Kinase vs. Phosphatase Inhibition

Regioisomeric Specificity: 7-Chloro-6-piperidinyl Substitution in PT-262 Dictates a Unique Activity Profile Compared to NSC 663284

The precise positioning of the chlorine atom and the piperidinyl substituent on the quinoline-5,8-dione core is a critical determinant of biological activity. A study on Cdc25 inhibitors showed that the regioisomer of NSC 663284, 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663285), was three-fold less active against Cdc25B2 in vitro compared to NSC 663284 (6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione) [1]. This principle extends to PT-262 (7-chloro-6-piperidin-1-yl), whose distinct substitution pattern imparts a unique target profile (ROCK inhibition) that is not shared by its regioisomers or other 6,7-disubstituted analogs.

Regioisomer Comparison Cdc25 Phosphatase Structure-Activity Relationship

Optimal Application Scenarios for PT-262 (7-Chloro-6-piperidin-1-ylquinoline-5,8-dione) in Scientific Research


Investigating RhoA-ROCK-MLC Pathway Dynamics in Cancer Cell Migration and Metastasis

PT-262 is ideally suited as a chemical probe for dissecting the RhoA-ROCK-MLC signaling axis in cancer biology. Its demonstrated superior ROCK inhibition compared to Y-27632 and H-1152 [1] allows for robust suppression of myosin light chain (MLC) phosphorylation and stress fiber formation. This is particularly relevant for studies on lung carcinoma cell migration, where PT-262 has been shown to block these processes without altering RhoA protein levels or GTPase activity [1].

Modulating Actin Cytoskeleton Dynamics Without Direct Actin Filament Binding

Researchers seeking to induce a phallacidin-like phenotype (cell elongation, abnormal actin polymerization) via an indirect mechanism should consider PT-262. The compound's inability to bind actin directly, while still producing phallacidin-like morphological changes through ROCK inhibition, provides a unique tool to study the downstream effects of actin bundling and stabilization without the artifact of direct actin engagement [2]. This is in stark contrast to direct actin modulators like phalloidin.

Inducing p53-Independent Apoptosis in Lung Carcinoma Cells

PT-262 has been shown to induce apoptosis in lung cancer cells via a p53-independent pathway, associated with the loss of mitochondrial membrane potential, elevation of caspase-3 activation, and inhibition of ERK and CDC2 phosphorylation [3]. This makes it a valuable tool for studying cell death mechanisms in cancer models where p53 is mutated or inactive, which is a common occurrence in lung carcinomas.

Structure-Activity Relationship (SAR) Studies on Quinoline-5,8-dione Scaffolds

Given the stark difference in target selectivity between PT-262 (ROCK inhibitor) and its precursor 6,7-dichloroquinoline-5,8-dione (CDC25B2 inhibitor) [4], PT-262 serves as a critical reference compound in SAR studies aimed at understanding how specific substitutions (e.g., piperidinyl vs. chloro) on the quinoline-5,8-dione core dictate kinase versus phosphatase inhibition profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PT-262

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.